molecular formula C13H16O6 B190184 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid CAS No. 197304-21-5

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid

Cat. No. B190184
M. Wt: 268.26 g/mol
InChI Key: SEJSVFHBVLKHLB-UHFFFAOYSA-N
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Description

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, also known as BAL-linker, is a very acid-sensitive linker used for the preparation of carboxamides, carbamates, and C-terminally modified peptides . It has an empirical formula of C13H16O6 and a molecular weight of 268.26 .


Molecular Structure Analysis

The molecular formula of this compound is C13H16O6 . It has a monoisotopic mass of 268.094696 Da .


Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 492.3±45.0 °C at 760 mmHg, and a flash point of 187.8±22.2 °C . It has 6 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .

Scientific Research Applications

Synthesis and Solid-Phase Applications

4-Formyl-3,5-dimethoxyphenol, a key component in 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, is essential in preparing acid-labile linkers and resins like BAL (backbone amide linker) for solid-phase synthesis. These linkers and resins are widely used in the synthesis of peptides and non-peptides, demonstrating their versatility in chemical synthesis (Jin et al., 2001).

Comparative Studies in Solid Phase Synthesis

A study compared the efficacy of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog in solid-phase synthesis, particularly through the Multipin™ approach. This research highlighted the broad applicability of these linkers for a variety of primary amines, demonstrating their practicality in diverse chemical syntheses (Bui et al., 2004).

Nanofluidic Devices and Synthetic Ion Channels

The compound's derivative, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application shows potential in fields like controlled release, sensing, and information processing, as the hydrophobic molecules in the channels can be altered through irradiation (Ali et al., 2012).

Antioxidant Properties

Research into the synthesis of various dimethoxyphenyl-1,2,4-triazoles, closely related to 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, has been conducted to assess their antioxidant properties. This study contributes to understanding the potential of such compounds in combating oxidative stress (Dovbnya et al., 2022).

Fmoc Solid-Phase Synthesis of Peptide N-alkylamides

The compound is integral in the development of acid-labile handles for Fmoc solid-phase synthesis, specifically for peptide N-alkylamides. This research opens up new avenues in peptide synthesis, demonstrating the compound's broad utility in complex biochemical processes (Songster et al., 2004).

Safety And Hazards

This compound causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of skin contact, wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-17-11-6-9(19-5-3-4-13(15)16)7-12(18-2)10(11)8-14/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJSVFHBVLKHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374318
Record name 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid

CAS RN

197304-21-5
Record name 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Jin, TL Graybill, MA Wang, LD Davis… - Journal of …, 2001 - ACS Publications
4-Formyl-3,5-dimethoxyphenol (1) is a key synthetic intermediate used to prepare the BAL family (backbone amide linker) of acid-labile linkers and resins. The utility of these linkers and …
Number of citations: 23 pubs.acs.org
U Boas, J Brask, JB Christensen… - Journal of Combinatorial …, 2002 - ACS Publications
The tris(alkoxy)benzyl backbone amide linker (BAL) has found widespread application in solid-phase synthesis. The key intermediate for preparation of para BAL (p-BAL) is 2,6-…
Number of citations: 39 pubs.acs.org
S Jobin, C Beaumont, E Biron - Peptide Science, 2019 - Wiley Online Library
A new one‐pot methodology to anchor peptides by their backbone to a solid support using an isocyanide‐based multicomponent reaction is described. The approach uses a microwave…
Number of citations: 5 onlinelibrary.wiley.com
F Lecaille, G Lalmanach, UØFÅ Rabelais - Angew. Chem. Int. Ed, 2012 - researchgate.net
Amide surrogates are common in naturally occurring peptides and in synthetic peptides used in therapy. Whereas backbone-engineered proteins are, to date, extremely laborious to …
Number of citations: 1 www.researchgate.net
S Jobin, E Biron - … de la réaction multicomposante de Ugi à …, 2017 - dam-oclc.bac-lac.gc.ca
A new methodology to anchor peptides by their backbone to a solid support in a single step using an isocyanide-based multicomponent reaction is described. The approach uses a …
Number of citations: 0 dam-oclc.bac-lac.gc.ca
B Maková, V Mik, B Lišková, G Gonzalez, D Vítek… - Bioorganic & Medicinal …, 2021 - Elsevier
Kinetin (N 6 -furfuryladenine), a plant growth substance of the cytokinin family, has been shown to modulate aging and various age-related conditions in animal models. Here we report …
Number of citations: 8 www.sciencedirect.com
IE Valverde, F Lecaille, G Lalmanach… - Angewandte Chemie …, 2012 - Wiley Online Library
“Click” protein: Cu I-catalyzed cycloaddition of azides and terminal alkynes has been applied to the successive ligations of three unprotected peptide fragments. Peptidomimetic triazole …
Number of citations: 95 onlinelibrary.wiley.com

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